

# An In-Depth Technical Guide to the Spectroscopic Data of Cladospirone Bisepoxide

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## Compound of Interest

Compound Name: *Cladospirone bisepoxide*

Cat. No.: B15559643

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## Abstract

**Cladospirone bisepoxide** is a fungal metabolite that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its spectroscopic data, offering a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences. This document compiles and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols. Furthermore, this guide includes visualizations of key experimental workflows to facilitate a deeper understanding of the analytical processes involved in the characterization of this compound.

## Introduction

**Cladospirone bisepoxide** is a spirobisnaphthalene derivative isolated from the fungus *Cladosporium* sp.<sup>[1][2]</sup> Its complex, polycyclic structure, featuring two epoxide moieties, has made it a subject of interest for structural elucidation and biosynthetic studies. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and exploration of its biological activities. This guide aims to consolidate the available spectroscopic data into a single, accessible resource.

## Chemical Structure

Molecular Formula:  $C_{20}H_{14}O_7$  [2]

Molecular Weight: 366.33 g/mol [2]

Structure:

Caption: Chemical structure of **Cladospirone bisepoxide**.

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of **Cladospirone bisepoxide** was significantly reliant on 1D and 2D NMR spectroscopic techniques.[3] The following tables summarize the reported  $^1H$  and  $^{13}C$  NMR chemical shift data.

Table 1:  $^1H$  NMR Spectroscopic Data of **Cladospirone Bisepoxide**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2:  $^{13}C$  NMR Spectroscopic Data of **Cladospirone Bisepoxide**

Position	Chemical Shift ( $\delta$ , ppm)
Data not available in search results	

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is critical for determining the elemental composition of **Cladospirone bisepoxide**.

Table 3: Mass Spectrometry Data of **Cladospirone Bisepoxide**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
ESI+	[M+H] <sup>+</sup>	C <sub>20</sub> H <sub>15</sub> O <sub>7</sub>
Further data not available in search results		

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data of **Cladospirone Bisepoxide**

Wavenumber (cm <sup>-1</sup> )	Assignment
Data not available in search results	

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum reveals information about the electronic transitions within the molecule, particularly the conjugated systems.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data of **Cladospirone Bisepoxide**

Solvent	λ <sub>max</sub> (nm)
Data not available in search results	

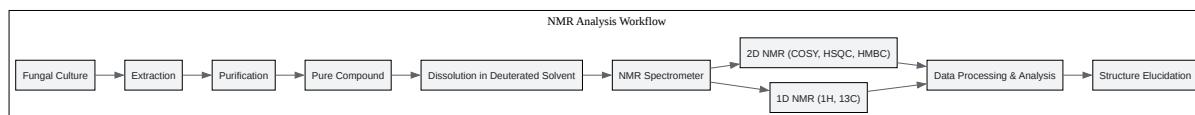
## Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of spectroscopic data. The following sections outline the general methodologies employed for the spectroscopic analysis of fungal metabolites like **Cladospirone bisepoxide**.

## NMR Spectroscopy

A general protocol for acquiring NMR spectra of fungal metabolites is as follows:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{MeOD}$ ).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- $^1\text{H}$  NMR: Standard parameters are used to acquire the proton spectrum.
- $^{13}\text{C}$  NMR: A proton-decoupled  $^{13}\text{C}$  spectrum is acquired.
- 2D NMR: A suite of 2D experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity and assign signals.



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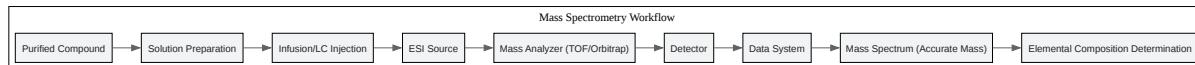
Caption: A generalized workflow for NMR-based structure elucidation of fungal metabolites.

## Mass Spectrometry

A typical protocol for the mass spectrometric analysis is outlined below:

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes to determine the accurate mass of the molecular

ion.



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Caption: A standard workflow for high-resolution mass spectrometry analysis.

## Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by **Cladospirone bisepoxide**. Further biological and mechanistic studies are required to elucidate its mode of action and potential therapeutic targets.

## Conclusion

This technical guide has summarized the available spectroscopic data for **Cladospirone bisepoxide**, providing a foundational resource for researchers. While the core structural information has been established primarily through NMR spectroscopy, there remains a need for more comprehensive public data, including detailed assignments and data from other spectroscopic techniques. The provided experimental workflows offer a general guide for the characterization of this and similar fungal metabolites. Future research should focus on elucidating the biological activity and mechanism of action of **Cladospirone bisepoxide** to explore its full potential in drug development and other scientific applications.

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## References

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